molecular formula C16H12BrN3OS2 B11547370 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11547370
M. Wt: 406.3 g/mol
InChI Key: ZCGIRQXNTDZBRB-GIJQJNRQSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole moiety. This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

    Thioether Formation: The benzothiazole derivative is then reacted with a suitable alkylating agent to introduce the thioether linkage.

    Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the corresponding hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 4-bromobenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonate

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is unique due to the presence of the 4-bromophenyl group and the Schiff base linkage. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzothiazole derivatives.

Properties

Molecular Formula

C16H12BrN3OS2

Molecular Weight

406.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12BrN3OS2/c17-12-7-5-11(6-8-12)9-18-20-15(21)10-22-16-19-13-3-1-2-4-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+

InChI Key

ZCGIRQXNTDZBRB-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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